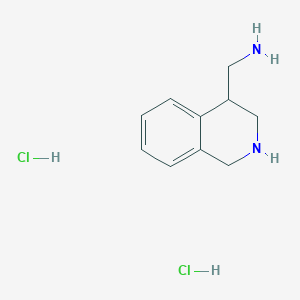

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

Description

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is a bicyclic amine derivative with a methanamine group attached to the 4-position of the tetrahydroisoquinoline scaffold. Its dihydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical and research applications. The compound is commercially available as a building block for drug discovery, with pricing tiers reflecting its synthetic complexity (e.g., 50 mg for €849 and 500 mg for €2,541) .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,9,12H,5-7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCCDKJJGHEESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications based on existing research.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It has been shown to influence neurotransmitter systems by interacting with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate levels of neurotransmitters like dopamine and serotonin, which are crucial for neuronal signaling pathways .

Biochemical Pathways

The compound is known to affect several biochemical pathways. For instance, it has been implicated in the modulation of β3-adrenergic receptors and δ-opioid receptors, showcasing its potential role in metabolic regulation and pain management . Additionally, studies indicate that tetrahydroisoquinoline derivatives can inhibit the ATP synthase of Mycobacterium tuberculosis, suggesting a potential application in anti-tubercular therapy .

Cellular Responses

Upon binding to its targets, this compound can induce various cellular responses. These include alterations in signal transduction pathways that may lead to changes in cell proliferation and apoptosis.

Structure-Activity Relationships

Research indicates that the biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. For example, modifications at the 5 and 8 positions of the tetrahydroisoquinoline core have been shown to enhance lipophilicity and improve inhibitory potency against M. tuberculosis ATP synthase .

| Compound | Position | Activity |

|---|---|---|

| TIQ-Diamine | 5-position | Effective against M. tuberculosis |

| Substituted piperazine | 8-position | Enhanced anti-tubercular activity |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid clearance rates compared to established drugs like bedaquiline. This suggests a favorable metabolic profile that could reduce the risk of drug-related toxicities .

Anti-Tubercular Activity

In a study evaluating the efficacy of various tetrahydroisoquinoline derivatives against M. tuberculosis, compounds with specific substituents at the 5 and 8 positions demonstrated significant inhibition of bacterial growth. For instance, one derivative showed an IC50 value of 1.8 µg/mL against M. smegmatis, highlighting its potential as a lead compound for further development in tuberculosis treatment .

Neuropharmacological Effects

Another investigation into the neuropharmacological effects of tetrahydroisoquinoline derivatives revealed their ability to modulate serotonin receptor activity. The findings suggest that these compounds could be beneficial in treating mood disorders due to their influence on serotonin levels .

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the effectiveness of tetrahydroisoquinoline derivatives against Plasmodium falciparum, the causative agent of malaria. A series of dihydroisoquinolones were identified that demonstrated potent antimalarial activity with minimal cytotoxicity to mammalian cells. The structure-activity relationship studies indicated that modifications at specific positions significantly influenced potency. Notably, compounds with a 2-thienyl substituent at C-3 and an isobutyl group at N-2 showed enhanced efficacy in vivo, leading to the selection of candidate compounds for further development .

Opioid Receptor Antagonism

Another promising application is in the development of selective kappa-opioid receptor antagonists. A study presented a new class of THIQ derivatives that exhibited high selectivity for the kappa-opioid receptor over mu and delta receptors. The compound (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide demonstrated significant binding affinity and selectivity, making it a candidate for treating conditions associated with opioid receptors .

Schizophrenia and Cognitive Disorders

Tetrahydroisoquinoline derivatives are being explored for their therapeutic potential in treating schizophrenia and related cognitive disorders. Research indicates that these compounds can act as positive allosteric modulators of dopamine D1 receptors, which play a crucial role in cognitive function and motor control. Their ability to modulate dopaminergic signaling suggests they could alleviate cognitive deficits associated with antipsychotic medications .

Impulsivity and Attention Disorders

Compounds derived from THIQ have also shown potential in addressing impulsivity and attention disorders such as ADHD. Their mechanism involves enhancing dopamine signaling pathways, thus improving attention and reducing hyperactive behaviors .

Coordination Chemistry

Tetrahydroisoquinoline-based coordination compounds have been synthesized for various applications, including catalysis and drug delivery systems. These compounds can form stable complexes with metal ions, which may enhance their biological activity or facilitate targeted delivery mechanisms .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimalarial Activity | Dihydroisoquinolone derivatives | Potent against P. falciparum, low cytotoxicity |

| Opioid Receptor Antagonism | Kappa-opioid receptor antagonists | High selectivity and binding affinity |

| Neurological Disorders | D1 receptor modulators | Potential treatment for schizophrenia and ADHD |

| Coordination Chemistry | Metal complexes | Enhanced stability and biological activity |

Case Study 1: Antimalarial Screening

In a phenotypic screening study involving erythrocytic co-cultures of P. falciparum, several THIQ derivatives were identified as lead candidates due to their potent activity against resistant strains. The study meticulously documented the SAR, revealing critical insights into how structural modifications impact efficacy .

Case Study 2: Kappa Opioid Receptor Study

A detailed SAR analysis on THIQ derivatives targeting kappa-opioid receptors demonstrated that specific substitutions significantly enhance receptor binding affinity and selectivity over other opioid receptors. This research paves the way for developing new analgesics with reduced side effects associated with traditional opioids .

Comparaison Avec Des Composés Similaires

Positional Isomers: 1- vs. 4-Substituted Tetrahydroisoquinoline Derivatives

A critical structural analog is (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine (1b), synthesized by the Research Laboratory of Pharmaceutical Chemistry at Chongqing Medical University . Key differences include:

- Substituent Position : The methanamine group in the target compound is at the 4-position, whereas 1b is substituted at the 1-position.

- Pharmacological Implications : Positional isomerism can drastically alter receptor binding and biological activity. For example, 4-substituted derivatives may exhibit enhanced steric accessibility for interactions with central nervous system (CNS) targets compared to 1-substituted analogs.

- Synthetic Accessibility : Both compounds require multi-step synthesis, but 1b was reported with >95% purity, suggesting optimized protocols for positional isomers .

Heterocyclic Building Blocks: Pyrazolopyrimidine Derivatives

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Ref: 3D-GAA82696) serves as a non-tetrahydroisoquinoline comparator. While structurally distinct, it shares applications in antitumor and kinase inhibition research. Key contrasts include:

- Scaffold Rigidity: The pyrazolopyrimidine core is planar and aromatic, contrasting with the partially saturated tetrahydroisoquinoline system.

- Cost Differences: The tetrahydroisoquinoline derivative is priced higher (€849/50 mg vs.

Comparative Data Table

Research Findings and Implications

- Bioavailability : The dihydrochloride form of the target compound likely improves aqueous solubility, a critical factor for in vivo studies compared to free-base analogs like 1b .

- Therapeutic Potential: While 1b was evaluated for antitumor activity, the 4-substituted derivative’s pharmacological profile remains less documented, highlighting a gap in comparative efficacy studies.

- Commercial Viability : Higher pricing of the target compound may reflect specialized demand or challenges in large-scale synthesis, whereas pyrazolopyrimidine derivatives benefit from established synthetic routes .

Méthodes De Préparation

Pictet–Spengler Condensation-Based Synthesis

One of the most widely used approaches to synthesize tetrahydroisoquinoline derivatives involves the Pictet–Spengler condensation, a cyclization reaction between β-arylethylamines and aldehydes or ketones.

General Procedure : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, the amine is first converted into an N-acetyl intermediate, which is then transformed into N-acylcarbamates. Reduction with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) yields the tetrahydroisoquinoline scaffold.

Cyclization Step : The key cyclization involves the reaction of an intermediate amine with aldehydes in the presence of BF3·OEt2, facilitating ring closure to the tetrahydroisoquinoline core.

Example : This method has been successfully applied to synthesize various tetrahydroisoquinoline alkaloids such as laudanosine and xylopinine, demonstrating its versatility.

Advantages : This method allows for the introduction of diverse substituents at the C-4 position and can be adapted for chiral synthesis when combined with chiral auxiliaries.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine → N-acetyl intermediate | Formation of protected amine intermediate |

| 2 | Conversion to N-acylcarbamates | Activation for reduction |

| 3 | Reduction with DIBAL-H | Partial reduction of carbamate |

| 4 | Cyclization with BF3·OEt2 | Formation of tetrahydroisoquinoline ring |

Source: Medicinal chemistry perspectives on tetrahydroisoquinolines

Chiral Auxiliary-Mediated Synthesis via Pictet–Spengler Reaction

A refined method involves the use of chiral auxiliaries to induce stereoselectivity in the synthesis:

Process : 2-(3,4-dimethoxyphenyl)ethylamine is first reacted with n-butyllithium and an Andersen reagent to form an N-p-tolyl sulfinyl phenylethylamine intermediate.

Cyclization : This intermediate undergoes Pictet–Spengler cyclization with aldehydes in the presence of BF3·OEt2.

Deprotection : The chiral auxiliary is removed by treatment with HCl in ethanol at 0 °C, yielding the optically active tetrahydroisoquinoline.

Application : This method has been used to synthesize natural products such as (+) salsolidine with high stereochemical control.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Reaction with n-butyllithium and Andersen reagent | Formation of chiral sulfinyl intermediate |

| 2 | Pictet–Spengler cyclization with aldehydes + BF3·OEt2 | Cyclized chiral tetrahydroisoquinoline |

| 3 | HCl in ethanol, 0 °C | Removal of chiral auxiliary, final product |

Source: Medicinal chemistry perspectives on tetrahydroisoquinolines

Mitsunobu Protocol for TIQ-Diamine Synthesis

For the preparation of (1,2,3,4-tetrahydroisoquinolin-4-yl)methanamine dihydrochloride specifically, the Mitsunobu reaction has been adapted:

Starting Material : 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to yield (S)-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline.

Subsequent Steps : The hydroxymethyl intermediate is converted to the amine via Mitsunobu reaction conditions, followed by catalytic hydrogenation using Pd/C under hydrogen atmosphere to reduce intermediates.

Salt Formation : The free amine is converted into the dihydrochloride salt by treatment with HCl in diethyl ether, yielding the crystalline dihydrochloride salt.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | LiAlH4 reduction in THF at 0 °C | (S)-3-hydroxymethyl tetrahydroisoquinoline | 98 |

| 2 | Mitsunobu reaction (amine substitution) | Formation of amine intermediate | - |

| 3 | Catalytic hydrogenation (Pd/C, H2, rt, 6 h) | Reduction to tetrahydroisoquinoline amine | - |

| 4 | Treatment with HCl in Et2O | Formation of dihydrochloride salt | 52 |

Stepwise Alkylation and Pictet–Spengler Cyclization for C4-Substituted Derivatives

Another approach involves stepwise alkylation of 2-(3-methoxyphenyl)acetonitrile, followed by reduction and Pictet–Spengler cyclization:

Procedure : Bis-alkylation of the acetonitrile precursor is performed, followed by reduction of the nitrile group to an amine.

Cyclization : Acid-mediated Pictet–Spengler cyclization yields the tetrahydroisoquinoline core.

Salt Formation : Acid hydrolysis of aminals provides tetrahydroammonium chlorides, which can be isolated as dihydrochloride salts.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile | Introduction of substituents at C4 |

| 2 | Reduction of nitrile group | Formation of primary amine |

| 3 | Acid-mediated Pictet–Spengler cyclization | Cyclized tetrahydroisoquinoline |

| 4 | Acid hydrolysis to form ammonium chlorides | Isolation of dihydrochloride salt |

Source: Synthesis of C4-substituted tetrahydroisoquinolin-6-ols

Industrial Scale Considerations and Salt Formation

For industrial production, the preparation of tetrahydroisoquinoline derivatives as dihydrochloride salts is often preferred due to improved stability and crystallinity.

Salt Formation : The free base amine is treated with hydrochloric acid in diethyl ether or ethanol to afford the dihydrochloride salt as a crystalline solid.

Purification : Recrystallization from methanol or acetone is commonly employed to enhance purity.

Yield and Purity : Typical yields range from 50% to 70% for the salt formation step, with purity assessed by HPLC and confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

| Method | Key Steps | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pictet–Spengler condensation | N-acetylation → Carbamate formation → Reduction → Cyclization | DIBAL-H, BF3·OEt2 | Moderate | Versatile, used for alkaloid synthesis |

| Chiral auxiliary Pictet–Spengler | Lithiation → Chiral sulfinyl intermediate → Cyclization → Deprotection | n-BuLi, Andersen reagent, BF3·OEt2, HCl | Moderate | Enantioselective synthesis |

| Mitsunobu protocol | LiAlH4 reduction → Mitsunobu reaction → Hydrogenation → Salt formation | LiAlH4, Pd/C, H2, HCl | Moderate | Suitable for amine dihydrochloride salt |

| Stepwise alkylation + cyclization | Bis-alkylation → Reduction → Cyclization → Acid hydrolysis | Alkyl halides, acid, reducing agents | Moderate | Enables C4 substitution |

Research Findings and Analytical Data

NMR Characterization : Proton and carbon NMR confirm the tetrahydroisoquinoline core and substitution pattern. For example, $$^{1}H$$ NMR typically shows aromatic protons between 6.5–7.5 ppm, methylene protons adjacent to nitrogen around 2.5–3.5 ppm, and characteristic singlets for methoxy groups if present.

Optical Activity : Chiral syntheses report specific rotations consistent with literature values, confirming stereochemical integrity.

Purity Assessment : High-performance liquid chromatography (HPLC) is used to verify chemical purity, often exceeding 95% for isolated dihydrochloride salts.

Crystallinity : Dihydrochloride salts exhibit sharp melting points (e.g., 224–226 °C), indicative of high crystallinity and purity.

Q & A

Basic Research Questions

Q. How is (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride synthesized, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via reductive amination or catalytic hydrogenation of the corresponding isoquinoline precursor. For example, a related tetrahydroisoquinoline derivative was synthesized using LiAlH₄ for reduction followed by hydrochlorination with SOCl₂ in CHCl₃ . Key intermediates include the primary amine precursor and its hydrochloride salt. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side reactions such as over-reduction or decomposition.

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., as performed for tetrahydroisoquinoline derivatives in single-crystal studies at 149.99 K using SHELXT/SHELXL software) .

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., PubChem data for related compounds provides InChI and SMILES descriptors for comparative analysis) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., molecular weight 255.74 g/mol for a structurally similar hydrochloride salt) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- HPLC/TLC : Monitor purity using reverse-phase chromatography with UV detection (≥95% purity threshold, as seen in commercial standards) .

- Elemental analysis : Verify Cl⁻ content to confirm dihydrochloride stoichiometry.

- Stability testing : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Hydrochloride salts are generally stable but may decompose under prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Functional group modification : Introduce substituents (e.g., halogens, methyl groups) at the 4-position to modulate electronic and steric effects. For example, 2,4-difluorophenyl analogs showed enhanced bioactivity in butyrophenone derivatives .

- Biological assays : Test in vitro cytotoxicity (e.g., anticancer activity of tetrahydroisoquinoline-based compounds like Tetrazanbigen in xenograft models) .

- Computational docking : Use software (e.g., AutoDock) to predict binding affinities to target receptors (e.g., dopamine or serotonin transporters) .

Q. How can researchers address contradictory data in pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma/tissue homogenates. For example, radiolabeled analogs (³H/¹⁴C) can track absorption and distribution .

- Species-specific variability : Compare PK parameters (e.g., half-life, clearance) across rodent and non-rodent models to resolve interspecies discrepancies .

- Dose optimization : Conduct dose-ranging studies to distinguish linear vs. non-linear PK behavior .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent behavioral assays : Use forced swim tests (FST) or tail suspension tests (TST) to assess antidepressant-like activity, as seen in studies of related tetrahydroisoquinoline derivatives .

- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in brain regions like the striatum or prefrontal cortex .

- Safety pharmacology : Monitor cardiovascular parameters (e.g., heart rate, blood pressure) due to potential adrenergic receptor interactions .

Q. How can computational chemistry guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP/logD calculations : Optimize lipophilicity (e.g., target LogP ~2–3) using software like MarvinSuite or ACD/Labs .

- P-gp efflux prediction : Apply machine learning models (e.g., SwissADME) to identify P-glycoprotein substrates and reduce efflux liability .

- Molecular dynamics simulations : Simulate BBB membrane interactions to prioritize compounds with favorable permeation profiles .

Safety and Compliance

Q. What first-aid measures are critical for handling this compound in the laboratory?

- Methodological Answer :

- Inhalation : Immediately move to fresh air; administer artificial respiration if breathing is impaired .

- Skin contact : Wash thoroughly with soap/water; remove contaminated clothing .

- Eye exposure : Rinse with water for ≥15 minutes and seek medical attention .

- Documentation : Maintain Safety Data Sheets (SDS) compliant with GHS 1.1 standards, including emergency contact information (e.g., +49 89 1 92 40) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.